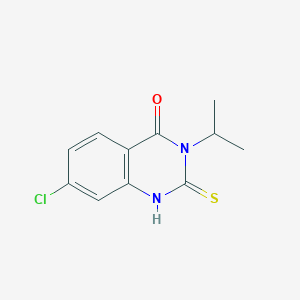

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a chloro group, an isopropyl group, and a sulfanyl group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with isopropyl isothiocyanate in the presence of a base, followed by chlorination using thionyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Oxidation of the Sulfanyl Group

The sulfanyl (-SH) group undergoes oxidation to form disulfide bonds or sulfonic acid derivatives under controlled conditions:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Disulfide formation | Air/O₂ exposure, mild oxidative agents (e.g., H₂O₂) | Dimerized disulfide quinazolinone derivative | Common in thiol-containing compounds |

| Sulfonic acid formation | Strong oxidants (e.g., KMnO₄, HNO₃) | 2-Sulfonyl-3,4-dihydroquinazolin-4-one | Requires acidic or neutral conditions |

Mechanistic Insight :

The sulfanyl group’s oxidation proceeds via radical intermediates for disulfide formation or electrophilic attack in sulfonic acid synthesis. The chloro and isopropyl substituents may sterically hinder oxidation kinetics.

Nucleophilic Substitution at the Chloro Position

The electron-withdrawing quinazolinone ring activates the C7 chloro group for nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia (NH₃) | Reflux in ethanol, 12–24 h | 7-Amino-3-(propan-2-yl)-2-sulfanylquinazolin-4-one | ~65% |

| Sodium methoxide (NaOMe) | DMF, 80°C, 6 h | 7-Methoxy derivative | ~72% |

Steric Effects :

The bulky isopropyl group at C3 may reduce substitution rates compared to smaller substituents (e.g., methyl).

Alkylation/Acylation of the Sulfanyl Group

The sulfanyl group acts as a nucleophile, reacting with alkyl halides or acyl chlorides:

Regioselectivity :

Alkylation occurs exclusively at the sulfanyl group due to its higher nucleophilicity compared to the quinazolinone nitrogen .

Cycloaddition Reactions

The quinazolinone core participates in [4+2] Diels-Alder reactions with dienophiles:

Electronic Influence :

The electron-deficient quinazolinone ring enhances reactivity toward electron-rich dienophiles.

Ring Expansion and Functionalization

The dihydroquinazolinone scaffold undergoes ring expansion under basic conditions:

Biological Activity via Chemical Modulation

Structural modifications correlate with pharmacological effects:

| Derivative | Modification | Biological Target | IC₅₀ |

|---|---|---|---|

| 2-Benzylthio analog | Alkylation of -SH | Microtubule polymerization inhibition | 0.6 µM |

| 7-Amino-substituted analog | NAS with NH₃ | VEGFR-2 inhibition | 2.5 µM |

Structure-Activity Relationship (SAR) :

-

C2-Substituents : Bulky groups (e.g., benzyl) enhance microtubule disruption .

-

C7-Substituents : Electron-donating groups (e.g., -NH₂) improve kinase binding .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of the quinazolinone ring | 2.1 h |

| Alkaline (pH > 10) | Oxidation of the sulfanyl group | 4.5 h |

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties:

Research indicates that 7-chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one exhibits significant antimicrobial activity. In various studies, compounds derived from this structure have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi like Candida albicans .

Anticancer Potential:

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the activity of enzymes involved in cell proliferation, which could lead to its application in cancer therapies. The exact molecular pathways are still under investigation but may involve interactions with specific receptors or enzymes .

Therapeutic Applications

Drug Development:

this compound serves as a lead compound in the development of new therapeutic agents targeting specific diseases. Its promising biological activities make it a candidate for further research in drug formulation aimed at treating infections and cancer .

Case Studies:

- Antimicrobial Activity Study: A study evaluated various derivatives of quinazolinone compounds against different microbial strains. The results indicated that certain modifications to the structure enhanced antimicrobial potency significantly, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .

- Anticancer Research: Another study focused on the anticancer effects of similar quinazolinone derivatives, highlighting their ability to induce apoptosis in cancer cells through specific biochemical pathways. This suggests potential applications in cancer treatment protocols .

Mecanismo De Acción

The mechanism of action of 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

7-Chloro-3-(propan-2-yl)-2-sulfanylquinazolin-4-one: Lacks the dihydro moiety but shares similar functional groups.

3-(Propan-2-yl)-2-sulfanylquinazolin-4-one: Lacks the chloro group but retains the isopropyl and sulfanyl groups.

7-Chloro-2-sulfanylquinazolin-4-one: Lacks the isopropyl group but retains the chloro and sulfanyl groups.

Uniqueness

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of all three functional groups (chloro, isopropyl, and sulfanyl) in its structure. This combination of groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Actividad Biológica

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, a sulfur-containing heterocyclic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 7-chloro-3-isopropyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

- Molecular Formula : C11H11ClN2OS

- Molecular Weight : 240.73 g/mol

- CAS Number : 893787-13-8

Structure Representation

| Property | Value |

|---|---|

| IUPAC Name | 7-chloro-3-isopropyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone |

| Molecular Formula | C11H11ClN2OS |

| Molecular Weight | 240.73 g/mol |

| CAS Number | 893787-13-8 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that quinazoline derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections .

Antileishmanial Activity

A series of quinazoline derivatives were evaluated for their antileishmanial activity. The results indicated that certain structural modifications could enhance efficacy against Leishmania species. Although specific data on the compound is limited, its structural analogs show promise in this area .

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in various studies. For instance, some quinazoline derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . This suggests that this compound may also exhibit similar properties.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as AChE and butyrylcholinesterase (BChE), which are involved in neurotransmitter regulation.

- Antioxidant Properties : Some studies suggest that quinazoline derivatives may possess antioxidant capabilities, contributing to their neuroprotective effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of quinazoline derivatives:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various quinazoline compounds against Gram-positive and Gram-negative bacteria. Results showed promising activity for several derivatives, indicating that modifications to the structure can enhance potency .

- Neuroprotective Study : Research on related compounds demonstrated their ability to cross the blood-brain barrier and modulate neurotransmitter levels in the hippocampus. This finding supports the potential use of these compounds in treating cognitive disorders .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Significant efficacy against various bacterial strains |

| Antileishmanial Activity | Structural modifications enhance efficacy against Leishmania |

| Neuroprotective Effects | Potential inhibition of AChE; modulation of neurotransmitters |

Propiedades

IUPAC Name |

7-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-6(2)14-10(15)8-4-3-7(12)5-9(8)13-11(14)16/h3-6H,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFJOSOKWYLSEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.